molecular formula C7H15NO2 B2814112 n-Methylalloisoleucine CAS No. 33620-34-7

n-Methylalloisoleucine

Cat. No. B2814112
CAS RN: 33620-34-7
M. Wt: 145.202
InChI Key: KSPIYJQBLVDRRI-RITPCOANSA-N
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Description

N-methyl-L-isoleucine, also known as meile, belongs to the class of organic compounds known as isoleucine and derivatives . These compounds contain isoleucine or a derivative thereof resulting from the reaction of isoleucine at the amino group or the carboxy group .


Molecular Structure Analysis

The molecular structure of N-methyl-L-alloisoleucine is represented by the formula C7H15NO2 . It is an aliphatic acyclic compound .


Chemical Reactions Analysis

A simple 1H and 13C NMR spectrometric analysis can differentiate isoleucine and allo-isoleucine residues by inspecting the chemical shift and coupling constants of the signals associated with the proton and carbon at the α-stereocentre .

Scientific Research Applications

Biosynthesis in Antibiotics

N-Methylalloisoleucine is involved in the biosynthesis of actinomycins, a group of antibiotics. Studies have shown that adding isoleucine stereoisomers to the culture of Streptomyces species results in the synthesis of actinomycins containing N-Methylalloisoleucine (Katz, Kawai, & Jun'ichi, 1971). Similarly, the presence of isoleucine influences the biosynthesis of quinomycin antibiotics, with experiments indicating that different isoleucine enantiomorphs can enhance or inhibit the synthesis of various quinomycins containing N-Methylalloisoleucine (Yoshida & Katagiri, 1967).

Role in Amino Acid Derivatives

Research into the biogenetic origin of d-Isoleucine and N-Methyl-l-Alloisoleucine residues in actinomycins suggests that these amino acids serve as precursors for biogenesis in antibiotic molecules (Yajima, Mason, & Katz, 1976). Additionally, the study of branched-chain amino acid substitutions in antibiotic biosynthesis indicates the presence of N-Methylalloisoleucine in various actinomycins, demonstrating its significance in molecular diversity (Yajima, Mason, & Katz, 1975).

Meteoritic Amino Acids Analysis

An intriguing aspect of N-Methylalloisoleucine is its occurrence in meteorites. Analysis of meteoritic amino acids has revealed the presence of N-Methylalloisoleucine, among other amino acids, suggesting a prebiotic asymmetric influence on organic chemical evolution (Cronin & Pizzarello, 1997).

Synthesis Methods

Research on efficient synthesis methods for N-Methyl- and N-Alkylamines, including N-Methylalloisoleucine, highlights the importance of these compounds in life-science molecules and the need for cost-effective synthesis using earth-abundant metal-based catalysts (Senthamarai et al., 2018).

Impact on RNA Methylation

Studies on RNA methylation processes, such as the inhibition of RNA methylation by cycloleucine, can provide insights into the broader context of N-Methylated amino acids like N-Methylalloisoleucine in biological systems (Dimock & Stoltzfus, 1979).

properties

IUPAC Name

(2S,3R)-3-methyl-2-(methylamino)pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-4-5(2)6(8-3)7(9)10/h5-6,8H,4H2,1-3H3,(H,9,10)/t5-,6+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSPIYJQBLVDRRI-RITPCOANSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C)[C@@H](C(=O)O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n-Methylalloisoleucine

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